molecular formula C25H35Br2N3 B11940596 N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide CAS No. 853343-96-1

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide

Cat. No.: B11940596
CAS No.: 853343-96-1
M. Wt: 537.4 g/mol
InChI Key: BGUBIRUHJJNGEA-UHFFFAOYSA-N
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Description

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide typically involves multiple steps. One common method includes the Friedländer synthesis, which is a well-known procedure for constructing quinoline rings. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst such as acetic acid .

Another approach involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate, catalyzed by DMAP (4-dimethylaminopyridine), to yield tert-butyl quinolin-2-yl carbonates . These intermediates can then be further reacted with diethylethane-1,2-diamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing quinoline moieties exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them potential candidates for cancer therapeutics .

Antimicrobial Properties
Quinoline derivatives have also shown promise in antimicrobial applications. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for developing new antibiotics .

Material Science

Ligand in Coordination Chemistry
The compound serves as a nitrogen-donor ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development. For instance, studies have shown that such ligands can enhance the efficiency of catalytic reactions by stabilizing metal centers .

Fluorescent Materials
Due to its unique structural properties, the compound is being explored for use in fluorescent materials. Its potential application in organic light-emitting diodes (OLEDs) and sensors is under investigation, as it exhibits favorable photophysical properties .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells through signaling pathways
Antimicrobial ActivityInhibits bacterial growthDisrupts cell wall synthesis
Coordination ChemistryNitrogen-donor ligandEnhances catalytic efficiency with transition metals
Fluorescent MaterialsOLEDs and sensorsExhibits favorable photophysical properties

Case Studies

Case Study 1: Anticancer Studies
In a recent study published in a peer-reviewed journal, the anticancer effects of various quinoline derivatives were evaluated. The results indicated that the compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of quinoline-based compounds against resistant bacterial strains. The findings highlighted that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for new antibiotic development.

Mechanism of Action

The mechanism of action of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Camptothecin: A quinoline derivative known for its antitumor properties.

    Chloroquine: A well-known antimalarial drug with a quinoline scaffold.

Uniqueness

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is unique due to its combination of a quinoline core with a tert-butyl group and a diethylethane-1,2-diamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources.

The compound is believed to exert its biological effects primarily through interactions with specific protein targets. Notably, it has been associated with the inhibition of bromodomain-containing proteins, such as BRD4. Bromodomains play a critical role in regulating gene expression and are linked to various diseases, including cancer and autoimmune disorders. Inhibition of these proteins can disrupt disease-associated transcriptional pathways, suggesting that this compound may have therapeutic potential in treating such conditions .

Antimicrobial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, modifications in the structure have resulted in increased activity against pathogens such as Staphylococcus aureus (MRSA) and Clostridium difficile. The presence of the tert-butyl group appears to enhance the antimicrobial efficacy of these compounds .

Neuroprotective Effects

Research has shown that compounds with similar structures can exhibit neuroprotective effects. For example, studies on related compounds demonstrated their ability to inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease. These compounds also showed a reduction in oxidative stress markers in neuronal cells, highlighting their potential for neuroprotection .

Study 1: Inhibition of Bromodomain Proteins

In a study focused on the inhibition of BRD4 by similar compounds, it was found that small molecules could effectively disrupt the interaction between BRD4 and acetylated histones. This disruption led to altered gene expression profiles associated with cancer progression. The study emphasized the importance of structural modifications in enhancing inhibitory potency .

Study 2: Antimicrobial Efficacy

A comparative analysis of various derivatives revealed that certain structural configurations significantly improved antimicrobial activity against MRSA. The minimum inhibitory concentration (MIC) values were reported at 4 µg/mL for some derivatives, indicating potent activity comparable to established antibiotics .

Table 1: Biological Activity Summary

CompoundTargetActivity TypeMIC/IC50 ValuesReference
This compoundBRD4InhibitionNot specified
Similar Derivative AMRSAAntimicrobial4 µg/mL
Similar Derivative BAmyloid-beta aggregationNeuroprotectionIC50 = 15.4 nM (β-secretase)

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Addition of tert-butyl groupIncreased antimicrobial potency
Alteration in amino group configurationMaintained anti-MRSA activity but reduced efficacy against Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step route starting with quinoline core functionalization. Key steps include:

  • Quinoline alkylation : Introduce the tert-butylphenyl group via Suzuki-Miyaura coupling under inert atmosphere (argon/nitrogen) using Pd catalysts (e.g., Pd(PPh₃)₄) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Diamine coupling : React the quinoline intermediate with N2,N2-diethylethane-1,2-diamine using EDCI/HOBt as coupling agents in dichloromethane .
  • Salt formation : Treat the free base with HBr in ethanol to form the dihydrobromide salt.
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize side products .

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

  • Methodology : Combine orthogonal methods:

  • NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on quinoline protons (δ 8.5–9.0 ppm) and tert-butyl group (δ 1.3 ppm) .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and compare retention times with standards .
  • Elemental analysis : Verify dihydrobromide stoichiometry (C, H, N, Br content) .

Q. How can researchers address solubility challenges in biological assays?

  • Methodology :

  • Solvent screening : Test DMSO for stock solutions (≤10% v/v in assays) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .
  • Salt form adjustment : Compare dihydrobromide with other salts (e.g., hydrochloride) for improved aqueous solubility .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify key functional groups for target binding?

  • Methodology :

  • Analog synthesis : Modify the tert-butyl group (e.g., replace with CF₃ or H) and diethylamine moiety (e.g., cyclopropyl or piperazine derivatives) .
  • Biological assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies. Use IC₅₀/EC₅₀ comparisons to map critical groups .
  • Computational docking : Perform molecular dynamics simulations with target proteins (e.g., kinases) to predict binding interactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line authenticity, serum-free media) .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .
  • Orthogonal validation : Use CRISPR/Cas9 knockouts of putative targets to confirm mechanism .

Q. What strategies ensure compound stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .
  • Lyophilization : Test freeze-dried vs. solution storage (−80°C vs. 4°C) for long-term stability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • QSAR models : Use software (e.g., Schrödinger, MOE) to correlate logP, polar surface area, and molecular weight with bioavailability .
  • ADMET prediction : Simulate blood-brain barrier permeability and CYP450 inhibition risks .

Q. What protocols validate the compound’s selectivity against off-target receptors or enzymes?

  • Methodology :

  • Broad-panel screening : Test against 50+ targets (e.g., CEREP panels) at 10 µM .
  • Kinase profiling : Use radiometric assays (e.g., KinomeScan) to identify kinase off-targets .

Properties

CAS No.

853343-96-1

Molecular Formula

C25H35Br2N3

Molecular Weight

537.4 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-diethylethane-1,2-diamine;dihydrobromide

InChI

InChI=1S/C25H33N3.2BrH/c1-6-28(7-2)17-16-26-24-18-23(27-22-11-9-8-10-21(22)24)19-12-14-20(15-13-19)25(3,4)5;;/h8-15,18H,6-7,16-17H2,1-5H3,(H,26,27);2*1H

InChI Key

BGUBIRUHJJNGEA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C(C)(C)C.Br.Br

Origin of Product

United States

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